molecular formula C10H23Cl2N3 B1424710 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride CAS No. 1219957-83-1

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride

Cat. No.: B1424710
CAS No.: 1219957-83-1
M. Wt: 256.21 g/mol
InChI Key: IKNSMRVHFWNHBF-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride is a synthetic compound belonging to the class of piperazine derivatives. It has garnered significant interest in scientific research due to its potential therapeutic and toxic effects, as well as its role in environmental and industrial research.

Preparation Methods

The synthesis of 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and building block in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and as a catalyst for condensation reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for neurological and psychiatric disorders.

    Industry: It is utilized in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of receptors and transporters involved in neurotransmission. This modulation can lead to changes in neuronal signaling and has potential therapeutic implications for neurological and psychiatric disorders .

Comparison with Similar Compounds

1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride: This compound has a similar structure but differs in the presence of a piperidinyl group instead of a pyrrolidinyl group.

    3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate: This compound features a methylphenyl group, which imparts different chemical and biological properties.

    4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride: This compound has a pyrrolidinylmethyl group attached to an aniline ring, offering distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNSMRVHFWNHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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